N-(4-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Physicochemical profiling Drug-likeness LogP optimization

Researchers sourcing a well-characterized triazole-acetamide reference for SAR expansion face uncertainty from steep, non-linear activity cliffs in this scaffold class. This compound resolves that with a precisely defined 4-Cl/2-CH₃ electronic profile (XLogP3=2.0, single HBD, 3 rotatable bonds) that anchors target engagement at CYP51, MurB, and related triazole-responsive sites. Key procurement value: · 733 curated bioassay data points (PubChem/ChEMBL) provide immediate selectivity context against PARP, kinase, and other counter-screens. · Minimal conformational flexibility (3 rotors vs. 5-7 in ether-linked analogs) yields high-confidence docking poses for structure-based screening. · Documented aromatic chloride mutagenicity flag qualifies the compound as a structurally informative Ames test negative control, enabling direct structure-toxicity comparison with 4-F and 2,4-diCl analogs. Supplied with full QA/QC documentation; available from stock for immediate global dispatch.

Molecular Formula C11H11ClN4O
Molecular Weight 250.69
CAS No. 478047-28-8
Cat. No. B2804935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
CAS478047-28-8
Molecular FormulaC11H11ClN4O
Molecular Weight250.69
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC=N2
InChIInChI=1S/C11H11ClN4O/c1-8-4-9(12)2-3-10(8)15-11(17)5-16-7-13-6-14-16/h2-4,6-7H,5H2,1H3,(H,15,17)
InChIKeyQKYFNQSTZQKZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacophoric Baseline Overview


N-(4-Chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 478047-28-8) is a synthetic 1,2,4-triazole-acetamide hybrid belonging to the N-phenylacetamide-bearing triazole class, a privileged scaffold extensively investigated for antimicrobial, antifungal, and enzyme-inhibitory applications [1]. Its core architecture links a 1,2,4-triazole ring via a methylene-acetamide bridge to a 4-chloro-2-methylphenyl moiety, yielding a defined combination of hydrogen-bond acceptors (triazole N2/N4, amide carbonyl), a single hydrogen-bond donor (amide NH), and a moderate computed lipophilicity (XLogP3 = 2) that together determine target engagement and pharmacokinetic partitioning [2]. The compound is catalogued in PubChem under CID 1477643 and in ChEMBL as CHEMBL1588556, with 733 deposited bioassay results spanning diverse target classes, confirming its broad screening exposure and multi-target profiling potential [3].

Privileged triazole-acetamide scaffold with 733 deposited bioassay results across kinase, PARP, and antimicrobial targets
Computed properties support screening selection: XLogP3 = 2.0, HBD = 1, rotatable bonds = 3 – alignment with lead-like filters
Supplier purity 95–98% enables direct use in biochemical and cell-based assays without re-purification

Why Generic Triazole Analogs Cannot Replace This Compound


Within the N-phenylacetamide-1,2,4-triazole series, even seemingly conservative phenyl-ring substitutions produce non-linear shifts in biological activity that preclude simple interchange. The 4-chloro-2-methyl substitution on the target compound confers a distinct electronic distribution (electron-withdrawing Cl para, electron-donating CH₃ ortho) that simultaneously modulates the acidity of the amide NH, the π-stacking geometry of the phenyl ring, and the rotational barrier of the acetamide linker [1]. In antimicrobial SAR studies of closely related 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives, altering the halogen or methyl position shifted the antifungal spectrum from Gram-negative-selective to broad-spectrum, and in fungicidal N-phenylacetamide triazole series, replacement of a 4-chloro-2-methylphenyl group with 4-fluorophenyl or 2,4-dichlorophenyl variants altered EC₅₀ values by >10-fold against Rhizoctonia solani [2][3]. These steep SAR gradients mean that substituting a near-neighbor analog without experimental confirmation risks selecting a compound with fundamentally different target engagement and efficacy profile.

4-Chloro-2-methyl substitution is critical
The combined Cl (σp +0.23) and CH₃ (π +0.56) effects define electronic and steric profile. Mono-substituted or dihalo analogs may shift LogP and target interaction profile.
Halogen/methyl positional changes alter activity spectrum
Published SAR in related N-phenylacetamide triazoles shows >10-fold EC₅₀ differences when substituent pattern is modified. Gram-negative selectivity can switch to broad-spectrum.
Near-neighbor analogs may not replicate target engagement
Without experimental confirmation, substituting even 4-F or 2,4-dichloro analogs risks selecting a compound with fundamentally different pharmacodynamic profile.

Quantitative Differential Evidence Versus Closest Analogs


Lipophilicity Profile Differentiates from Mono-Substituted Analogs

The target compound's computed XLogP3 of 2.0 places it in an optimal lipophilicity window distinct from both the unsubstituted N-phenyl analog (predicted XLogP3 ≈ 1.0) and the 2,4-dichloro variant (predicted XLogP3 ≈ 2.5–3.0). A LogP of ~2 balances membrane permeability with aqueous solubility, avoiding the excessive lipophilicity that elevates promiscuity and toxicity risk in triazole-containing compounds [1]. This value is derived from the combined electronic effects of the 4-Cl (σp = +0.23) and 2-CH₃ (π = +0.56) substituents, providing greater partitioning control than either substituent alone.

Lipophilicity Profile
Class-level
Target: XLogP3 2.0Unsubstituted: ≈1.0
2,4-Dichloro: ≈2.5–3.0Δ vs unsub: +1.0
Reported LogP balances permeability and solubility; may avoid typical screening exclusion windows.
Computed values; confirm experimentally for formulation work.
Physicochemical profiling Drug-likeness LogP optimization

Multi-Target Bioassay Coverage Exceeds Typical Analog Depth

PubChem records 733 discrete bioassay results for this compound, spanning potency values from 1.0 µM to 89.1 µM across multiple target classes including PARP enzymes, kinases, and antimicrobial targets [1]. This assay breadth exceeds that of most in-house N-phenylacetamide triazole analogs, which typically report data on <50 assays unless part of a dedicated lead-optimization program. The availability of pre-existing screening data reduces the cost and time required for a procurement team to establish a baseline activity profile, because hit rates and selectivity fingerprints can be assessed before committing to resynthesis or scale-up.

Bioassay Coverage
Reported
733 deposited results (1.0 – 89.1 µM)
Supports in silico selectivity triage before wet-lab screening.
PubChem data; assay conditions vary.
Bioassay profiling Target engagement Screening library selection

Single Hydrogen-Bond Donor Confers Lower Promiscuity Risk

The compound possesses exactly one hydrogen-bond donor (the amide NH) and three hydrogen-bond acceptors (triazole N2/N4, amide C=O). This HBD count of 1 complies with both the Lipinski Rule of Five (HBD ≤ 5) and the more stringent lead-likeness criteria (HBD ≤ 3) [1]. In contrast, N-phenylacetamide triazole analogs bearing phenolic -OH or sulfonamide -NH₂ substituents on the phenyl ring carry ≥2 HBDs, which empirical PAINS analysis shows correlates with a 2- to 3-fold higher probability of non-specific target engagement in biochemical assays [2]. The single HBD limits the compound's capacity for promiscuous hydrogen-bond networks while retaining sufficient polarity for specific target interaction.

H-Bond Donor Count
Class-level
Target: HBD = 1Hydroxy/sulfonamido analogs: HBD ≥2
Lower promiscuity risk estimated based on PAINS analysis; may reduce assay interference.
Promiscuity reduction is class-level inference.
Promiscuity filters PAINS assessment Lead-likeness

High Purity Specifications Enable Direct Use Without Re-Purification

Multiple independent suppliers report minimum purity specifications of 95% (AKSci) to 98% (Leyan) for this compound, with defined long-term storage conditions (sealed, dry, 2–8°C) . This level of supplier documentation exceeds the typical 90–93% purity offered for custom-synthesized analogs in the same N-phenylacetamide triazole series, where batch-to-batch variability often necessitates in-house re-purification before biological testing. The compound is also classified as non-hazardous for DOT/IATA transport, simplifying international procurement logistics compared to triazole analogs classified as environmental toxins .

Purity Specification
Specification review
95% (AKSci) – 98% (Leyan); storage: sealed, dry, 2–8°C
Supplier documentation supports direct use without re-purification in screening workflows.
Batch-specific; verify COA upon receipt.
Compound quality assurance Procurement specification Storage stability

Rotatable Bond Count Optimizes Conformational Sampling

The target compound contains exactly 3 rotatable bonds (methylene-acetamide C–C, amide C–N, and phenyl–N), which is the empirically derived median for oral drug-like molecules and the value associated with optimal trade-off between conformational flexibility and binding entropy [1][2]. Analogs with an extended linker (e.g., N-phenylacetamide derivatives with an ether bridge, such as those in series 6a–6o reported by Zhao et al.) carry 5–7 rotatable bonds, increasing the conformational entropy penalty by approximately 0.7–1.0 kcal/mol per additional rotor, which translates to a predicted 3- to 5-fold reduction in binding affinity for a rigid binding site [3]. The 3-rotatable-bond architecture of the target compound is therefore inherently favorable for target engagement in conformationally constrained pockets.

Rotatable Bonds
Class-level
Target: 3 rotorsEther-bridged analogs: 5–7 rotors
Fewer rotors may reduce conformational entropy penalty; relevant for rigid binding sites.
Entropic penalty estimated at ~0.7 kcal/mol per rotor.
Conformational analysis Binding thermodynamics Ligand efficiency

Structural Alert Classification Informs Handling Protocols

The MolGenie Organic Chemistry Ontology classifies this compound as carrying a 'high-risk mutagenic' alert due to the aromatic chloride substructure and a 'medium risk irritant' flag [1]. This contrasts with non-halogenated N-phenylacetamide triazole analogs, which lack the mutagenicity flag but may carry different risk profiles. For procurement, this classification mandates specific handling protocols (fume hood, personal protective equipment) and waste disposal procedures that are not required for 4-fluoro or 4-methyl analogs. The explicit risk annotation, however, provides clarity for institutional safety review boards (IBC/IRB) and avoids the ambiguity associated with uncharacterized analogs that may harbor unknown toxicities.

Structural Alert
Context-dependent
High-risk mutagenic (aromatic chloride); medium irritant
Inform handling protocols and safety review; flag differs from non-halogenated analogs.
MolGenie ontology classification.
Safety assessment Mutagenicity risk Lab handling protocols

Evidence-Backed Application Scenarios for Scientific Procurement


Focused Library Construction for Antimicrobial Lead Discovery

The compound's membership in the N-phenylacetamide-1,2,4-triazole class, which has demonstrated Gram-negative-selective antibacterial and antifungal activity in published series [1], combined with its distinct 4-chloro-2-methyl pharmacophore, makes it a rational inclusion in diversity-oriented screening decks targeting bacterial MurB, fungal CYP51, or other triazole-responsive targets. Its balanced LogP (2.0) and single HBD minimize the risk of non-specific membrane disruption that plagues more lipophilic triazole analogs, while the 733 existing bioassay data points provide immediate selectivity context against PARP and kinase counter-screens [2].

Reference Standard for SAR Expansion Studies

Because the 4-Cl/2-CH₃ substitution pattern provides a precisely defined electronic and steric profile, this compound serves as an ideal reference point for systematic SAR expansion. Researchers synthesizing analogs with alternative substituents (e.g., 4-F, 4-Br, 2-CF₃, 2-OCH₃) can use the target compound's measured LogP, HBD/HBA profile, and rotatable bond scaffold as a benchmark for evaluating the incremental impact of each substituent modification on potency and selectivity. Its XLogP3 value of 2.0 represents the midpoint of the drug-like lipophilicity range, against which more polar (ΔLogP < -0.5) and more lipophilic (ΔLogP > +0.5) analogs can be quantitatively compared [3].

Docking and Pharmacophore Modeling Template

The compound's 3-rotatable-bond scaffold, with its well-defined triazole-acetamide-phenyl geometry, provides a relatively rigid pharmacophore suitable for generating high-confidence docking poses in CYP51, 14α-demethylase, or bacterial MurB active sites [1]. Its minimal conformational flexibility (3 rotors vs. 5–7 in ether-bridged analogs) reduces the docking pose uncertainty that complicates virtual screening hit prioritization, making it a preferred template for structure-based pharmacophore queries when screening vendor libraries for follow-up compounds [2].

Negative Control for Chlorinated Aromatic Safety Profiling

The documented 'high-risk mutagenic' flag associated with the aromatic chloride moiety, assessed via the MolGenie ontology [1], qualifies this compound as a structurally informative negative control in Ames test batteries and in vitro genotoxicity panels. Procurement for toxicology screening programs can leverage this compound to benchmark the genotoxic contribution of the 4-chloro substituent, enabling direct comparison with non-chlorinated (4-F, 4-CH₃) and polychlorinated (2,4-diCl) analogs to isolate the structure–toxicity relationship of the halogen substitution pattern.

Application
Selection Property
Validation Focus
Antimicrobial screening library
Triazole-acetamide with balanced LogP and single HBD
Target engagement against MurB, CYP51, or kinases
SAR expansion reference
Defined 4-Cl/2-CH₃ pharmacophore and computed descriptors
Benchmark LogP, HBD/HBA, and rotatable bond scaffold
Structure-based pharmacophore modeling
3-rotatable-bond scaffold with limited flexibility
Docking pose confidence and virtual screening
Genotoxicity screening control
Documented aromatic chloride mutagenicity flag
Ames test and in vitro genotoxicity benchmarking
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